

Application Note: Quantification of Darigabat in Biological Samples using HPLC-MS/MS

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Compound of Interest		
Compound Name:	Darigabat	
Cat. No.:	B609975	Get Quote

Abstract

This application note presents a robust and sensitive method for the quantification of **Darigabat** in plasma samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The protocol details a straightforward protein precipitation method for sample preparation and provides optimized chromatographic and mass spectrometric conditions for accurate and precise measurement of **Darigabat**. This method is suitable for preclinical and clinical research, enabling pharmacokinetic and toxicokinetic studies of this novel $\alpha 2/3/5$ subunit-selective positive allosteric modulator of GABAA receptors.

Introduction

Darigabat is an investigational therapeutic agent being developed for epilepsy and anxiety disorders.[1][2][3] As a selective positive allosteric modulator of specific GABAA receptor subunits, it offers a targeted mechanism of action.[1] To support its development, a reliable bioanalytical method is essential for the accurate determination of its concentration in biological matrices. This document provides a detailed protocol for the quantification of Darigabat in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the gold standard for this type of analysis due to its high sensitivity and selectivity. The described method is based on a published procedure for the analysis of Darigabat in mouse plasma.[4]



ExperimentalMaterials and Reagents

- Darigabat reference standard
- Stable isotope-labeled internal standard (SIL-IS) for Darigabat (e.g., Darigabat-d4)
- HPLC-grade acetonitrile and methanol
- Formic acid, LC-MS grade
- Ultrapure water
- Control (blank) plasma from the relevant species (e.g., human, mouse, rat)

Instrumentation

A validated HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required. The system should be capable of performing Multiple Reaction Monitoring (MRM).

Sample Preparation

A protein precipitation method is employed for the extraction of **Darigabat** from plasma samples.

Protocol:

- Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
- Allow all plasma samples and QCs to thaw at room temperature.
- · Vortex the samples to ensure homogeneity.
- To a 50 μL aliquot of plasma, add 250 μL of the protein precipitation solution (acetonitrile containing the internal standard at an appropriate concentration). This corresponds to a 5:1 ratio of precipitation solvent to sample.

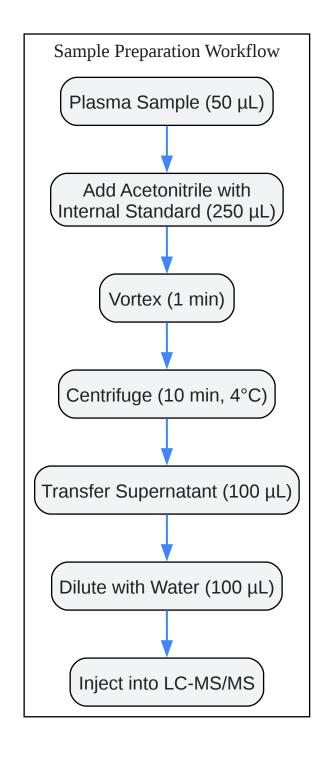






- Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100 μL of the resulting supernatant to a clean tube or a 96-well plate.
- Add 100 μL of ultrapure water to the supernatant (a 1:1 dilution).
- Cap the tubes or seal the plate and vortex briefly.
- The samples are now ready for injection into the LC-MS/MS system.





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Figure 1: Workflow for plasma sample preparation.

HPLC Method



• Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 μ m) is recommended for good separation.

• Mobile Phase A: 0.1% Formic acid in water

• Mobile Phase B: 0.1% Formic acid in acetonitrile

• Flow Rate: 0.4 mL/min

• Injection Volume: 5 μL

• Column Temperature: 40°C

• Gradient Elution:

Time (min)	% Mobile Phase B
0.0	10
0.5	10
2.5	95
3.5	95
3.6	10
5.0	10

Mass Spectrometry Method

• Ionization Mode: Electrospray Ionization (ESI), Positive

Scan Type: Multiple Reaction Monitoring (MRM)

• MRM Transitions:

Darigabat: 441.4 > 348.2



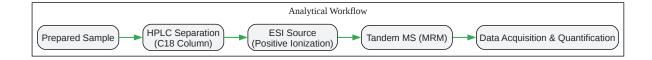
- Internal Standard (SIL-IS): A specific transition for the stable isotope-labeled standard should be determined (e.g., 445.4 > 352.2 for a d4-labeled IS).
- · Key MS Parameters:

IonSpray Voltage: ~5500 V

Source Temperature: ~500°C

Collision Gas: Nitrogen

 Note: Other parameters like curtain gas, nebulizer gas, and collision energy should be optimized for the specific instrument used.



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Figure 2: Overview of the LC-MS/MS analytical process.

Method Validation Summary

The method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of the assay.

Table 1: Calibration Curve and Sensitivity

Parameter	Result
Linearity Range	0.5 - 500 ng/mL
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Upper Limit of Quantification (ULOQ)	500 ng/mL



Table 2: Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated using QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

QC Level	Concentrati on (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (% Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (% Bias)
LLOQ	0.5	< 15%	± 15%	< 20%	± 20%
Low QC	1.5	< 15%	± 15%	< 15%	± 15%
Mid QC	75	< 15%	± 15%	< 15%	± 15%
High QC	400	< 15%	± 15%	< 15%	± 15%

Table 3: Recovery and Matrix Effect

Parameter	Low QC (%)	High QC (%)
Extraction Recovery	Consistent and reproducible	Consistent and reproducible
Matrix Effect (IS Normalized)	85 - 115%	85 - 115%

Conclusion

The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of **Darigabat** in plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making the method well-suited for supporting pharmacokinetic studies in both non-clinical and clinical drug development programs for **Darigabat**. The validation data demonstrates that the method meets the typical acceptance criteria for bioanalytical assays.

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